molecular formula C15H12N4O B11480702 3-Isoxazolamine, 5-phenyl-4-(phenylazo)-

3-Isoxazolamine, 5-phenyl-4-(phenylazo)-

Cat. No.: B11480702
M. Wt: 264.28 g/mol
InChI Key: MGWHNCOANLBDFM-UHFFFAOYSA-N
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Description

5-phenyl-4-[(E)-2-phenyl-1-diazenyl]-3-isoxazolamine is a heterocyclic compound featuring an isoxazole ring substituted with a phenyl group and a diazenyl group

Chemical Reactions Analysis

Types of Reactions

5-phenyl-4-[(E)-2-phenyl-1-diazenyl]-3-isoxazolamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of phenyl oxides.

    Reduction: Formation of 5-phenyl-4-[(E)-2-phenyl-1-amino]-3-isoxazolamine.

    Substitution: Formation of halogenated derivatives of the compound.

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

5-phenyl-4-phenyldiazenyl-1,2-oxazol-3-amine

InChI

InChI=1S/C15H12N4O/c16-15-13(18-17-12-9-5-2-6-10-12)14(20-19-15)11-7-3-1-4-8-11/h1-10H,(H2,16,19)

InChI Key

MGWHNCOANLBDFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)N)N=NC3=CC=CC=C3

Origin of Product

United States

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